molecular formula C17H18N6S B2840839 3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine CAS No. 2380191-89-7

3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine

Cat. No.: B2840839
CAS No.: 2380191-89-7
M. Wt: 338.43
InChI Key: GAQNEPIQAFTUFG-UHFFFAOYSA-N
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Description

3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a complex organic compound with a molecular formula of C17H18N6S. This compound features a pyrimidine core substituted with a piperazine ring, which is further connected to a thiophene-pyridazine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multiple steps:

    Formation of the Pyridazine Moiety: The thiophene ring is first functionalized to introduce the pyridazine group. This can be achieved through a Diels-Alder reaction between a thiophene derivative and a suitable dienophile.

    Piperazine Substitution: The pyridazine-thiophene intermediate is then reacted with piperazine under controlled conditions to form the piperazine-pyridazine-thiophene intermediate.

    Pyrimidine Coupling: Finally, the piperazine-pyridazine-thiophene intermediate is coupled with a pyrimidine derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl-1,3-thiazole
  • 2-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl-1,3-oxazole

Uniqueness

Compared to similar compounds, 3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine stands out due to its specific substitution pattern and the presence of the pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6S/c1-13-18-7-6-16(19-13)22-8-10-23(11-9-22)17-5-4-14(20-21-17)15-3-2-12-24-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQNEPIQAFTUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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